An In-Depth Technical Guide to 5-Bromo-1-hydroxypyridin-2(1H)-one: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-Bromo-1-hydroxypyridin-2(1H)-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-1-hydroxypyridin-2(1H)-one (CAS No. 874493-49-9). As a member of the hydroxypyridinone class of compounds, it holds significant interest for its potential applications in medicinal chemistry and materials science, largely owing to the versatile reactivity of the pyridinone core and the influence of the bromo and N-hydroxy substituents. A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium with 5-bromo-2-hydroxypyridine N-oxide. This guide will delve into the nuances of this tautomerism, drawing upon data from closely related analogues to provide a thorough understanding of its expected physicochemical properties, spectral characteristics, and reactivity profile.
Introduction and Structural Elucidation
5-Bromo-1-hydroxypyridin-2(1H)-one belongs to the class of N-hydroxypyridinones, which are known for their biological activities, including antimicrobial and iron-chelating properties.[1][2][3] The introduction of a bromine atom at the C5-position is anticipated to modulate its electronic properties and provide a handle for further synthetic transformations, making it a valuable building block in drug discovery.[4]
A fundamental characteristic of 2-hydroxypyridines and their N-hydroxy derivatives is their existence as a mixture of tautomers.[5][6] 5-Bromo-1-hydroxypyridin-2(1H)-one is in equilibrium with its enol form, 5-bromo-2-hydroxypyridine N-oxide. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH.[6] Generally, the pyridinone (keto) form is favored in polar solvents, while the hydroxypyridine (enol) form can be more prevalent in non-polar solvents.[7]
Figure 1: Tautomeric equilibrium of 5-Bromo-1-hydroxypyridin-2(1H)-one.
Due to this tautomerism, the characterization data in the literature often pertains to the more stable or readily isolated tautomer. For many substituted 2-hydroxypyridines, the pyridone form is predominant in the solid state.[6]
Physicochemical and Spectroscopic Properties
Direct and comprehensive experimental data for 5-Bromo-1-hydroxypyridin-2(1H)-one is limited in publicly accessible literature. However, by examining its known tautomer, 5-bromo-2-hydroxypyridine, and related N-substituted analogs, we can infer its key properties.
Table 1: Physicochemical Properties of 5-Bromo-1-hydroxypyridin-2(1H)-one and Related Compounds
| Property | 5-Bromo-1-hydroxypyridin-2(1H)-one | 5-bromo-2-hydroxypyridine (Tautomer) | 5-Bromo-1-methylpyridin-2(1H)-one (N-Methyl Analog) |
| CAS Number | 874493-49-9[8] | 13466-38-1[9] | 81971-39-3 |
| Molecular Formula | C₅H₄BrNO₂[8] | C₅H₄BrNO[9] | C₆H₆BrNO |
| Molecular Weight | 189.99 g/mol [10] | 174.00 g/mol [9] | 188.02 g/mol |
| Appearance | Not specified | White to light orange to pale yellow-green powder/crystal | Solid |
| Melting Point | Not specified | 178-182 °C | Not specified |
| Purity | ≥95% - 98.4%[8][10] | >98.0% (GC) | 97% |
| Storage | 0-8 °C[8] | Room Temperature | Room Temperature, Inert Atmosphere |
Spectroscopic Analysis (Predicted and Inferred)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridinone ring. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and carbonyl group, and the electron-donating effect of the N-hydroxy group. The presence of both tautomers in solution would likely result in two sets of peaks, with their integration reflecting the equilibrium ratio.
-
¹³C NMR: The carbon NMR would display five signals for the pyridinone ring carbons. The carbonyl carbon (C2) would appear significantly downfield (typically >160 ppm). The carbon bearing the bromine (C5) would also have a characteristic chemical shift.
-
Infrared (IR) Spectroscopy: The IR spectrum should prominently feature a strong absorption band for the carbonyl group (C=O) stretch, typically in the range of 1650-1680 cm⁻¹. A broad absorption corresponding to the O-H stretch of the N-hydroxy group would also be expected.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one bromine atom (M⁺ and M+2 peaks of nearly equal intensity).
Synthesis and Reactivity
Synthetic Approaches
The synthesis of 5-Bromo-1-hydroxypyridin-2(1H)-one can be approached through several established methods for the preparation of N-hydroxypyridinones.
Method 1: N-Oxidation of 5-Bromo-2-alkoxypyridine followed by Rearrangement/Hydrolysis
A common route to N-hydroxypyridones involves the N-oxidation of a corresponding 2-alkoxypyridine, followed by thermal or acid-catalyzed rearrangement.
Figure 2: Synthesis via N-oxidation and rearrangement.
Experimental Protocol (General):
-
N-Oxidation: 5-Bromo-2-alkoxypyridine is dissolved in a suitable solvent (e.g., dichloromethane or acetic acid). An oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).[11][12][13] The reaction is monitored by TLC until the starting material is consumed.
-
Work-up and Isolation of N-oxide: The reaction mixture is worked up to remove the oxidant and byproducts, yielding the 5-Bromo-2-alkoxypyridine N-oxide intermediate.
-
Rearrangement/Hydrolysis: The isolated N-oxide is then heated in a high-boiling solvent or treated with an acid to induce rearrangement to the N-alkoxypyridone, which can be subsequently hydrolyzed to the final product.
Method 2: Reaction of a 2-Pyrone with Hydroxylamine
1-Hydroxy-2-pyridones can also be synthesized by the reaction of a corresponding 2-pyrone with a hydroxylamine salt in the presence of a base.[14][15]
Figure 3: Synthesis from a 2-pyrone precursor.
Experimental Protocol (General):
-
A mixture of 5-bromo-2-pyrone, a hydroxylammonium salt (e.g., hydroxylammonium sulfate or chloride), and a base (e.g., sodium carbonate or bicarbonate) is heated in a suitable solvent.[14][15]
-
The reaction is typically carried out at temperatures ranging from 50 to 120 °C.[14]
-
Upon completion, the reaction mixture is worked up by extraction and purification via crystallization or chromatography to yield the desired product.
Reactivity Profile
The reactivity of 5-Bromo-1-hydroxypyridin-2(1H)-one is dictated by its functional groups: the N-hydroxy group, the pyridinone ring, and the bromine substituent.
-
N-Hydroxy Group: The N-hydroxy group can act as a nucleophile and can be alkylated or acylated. It is also the site of acidity, and deprotonation enhances the nucleophilicity of the oxygen atom.
-
Pyridinone Ring: The electron-rich nature of the pyridinone ring makes it susceptible to electrophilic aromatic substitution, although the existing bromine atom will direct incoming electrophiles. The ring can also participate in cycloaddition reactions.
-
Bromine Substituent: The bromine atom at the C5 position is a key functional handle for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.[16]
-
Chelation: Like other hydroxypyridinones, this compound is expected to be an effective chelator of hard metal ions, particularly Fe(III), due to the bidentate coordination of the N-hydroxy and carbonyl oxygen atoms.[2][17][18]
Potential Applications in Research and Drug Development
The structural motifs present in 5-Bromo-1-hydroxypyridin-2(1H)-one suggest several potential applications, primarily in medicinal chemistry.
-
Antimicrobial Agents: The pyridinone scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activities.[4][19] The N-hydroxy group can enhance this activity, and the bromine atom can be used to further modify the molecule to optimize its pharmacological profile.
-
Enzyme Inhibitors: Hydroxypyridinones are known to be effective inhibitors of metalloenzymes by chelating the metal cofactor in the active site.[20] This makes 5-Bromo-1-hydroxypyridin-2(1H)-one a promising starting point for the design of inhibitors for enzymes implicated in various diseases.
-
Iron Chelators: The high affinity of hydroxypyridinones for iron(III) makes them valuable for the treatment of iron overload diseases.[3][21]
-
Building Block for Chemical Libraries: The reactivity of the bromine atom in cross-coupling reactions makes this compound an excellent scaffold for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.
Safety and Handling
Based on available safety data, 5-Bromo-1-hydroxypyridin-2(1H)-one is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For storage, it is recommended to keep it in a tightly sealed container at 0-8 °C.[8]
Conclusion
5-Bromo-1-hydroxypyridin-2(1H)-one is a promising heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While direct experimental data is sparse, a comprehensive understanding of its chemical nature can be achieved by considering its tautomeric equilibrium and by drawing comparisons with well-characterized analogues. Its versatile reactivity, stemming from the N-hydroxy group, the pyridinone core, and the bromine substituent, offers numerous opportunities for the synthesis of novel compounds with a wide range of biological activities. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CAS 822-89-9: 1-Hydroxy-2-pyridone | CymitQuimica [cymitquimica.com]
- 3. Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Tautomerism | Stereochemistry, Isomerism & Equilibria | Britannica [britannica.com]
- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How about Tautomers? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. 5-Bromo-1-hydroxypyridin-2(1H)-one | 874493-49-9 [sigmaaldrich.com]
- 9. 5-Bromo-2-hydroxypyridine | C5H4BrNO | CID 599528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 874493-49-9,5-溴-1-羟基吡啶-2(1H)-酮-韶远试剂设计、合成、生产和销售高端研发用化学品;韶远科技(上海)有限公司 [shao-yuan.com]
- 11. 5-Bromo-2-methylpyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN102249995A - Synthetic method for preparing pyridine N-oxide - Google Patents [patents.google.com]
- 14. US5756749A - Process for the preparation of 1-hydroxy-2-pyridones - Google Patents [patents.google.com]
- 15. US4916228A - Process for the preparation of 1-hydroxy-2-pyridones - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scispace.com [scispace.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
